![molecular formula C15H21BrN2O2 B1376799 Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate CAS No. 1361116-24-6](/img/structure/B1376799.png)
Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate, also known as Boc-3-(6-bromopyridin-2-yl) pyrrolidine, is an organic compound. It has a molecular formula of C15H21BrN2O2 and a molecular weight of 341.24 g/mol. The IUPAC name for this compound is tert-butyl 3- (6-bromopyridin-3-yl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-11(9-17)10-4-5-12(15)16-8-10/h4-5,8,11H,6-7,9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications
Antibacterial Agent Synthesis
Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate is utilized in the synthesis of antibacterial agents. For instance, a series of fluoronaphthyridines, including compounds with the tert-butyl moiety, demonstrated promising antibacterial activity, both in vitro and in vivo. These compounds have been explored as potential therapeutic agents due to their enhanced antibacterial properties (Bouzard et al., 1992).
Synthesis of Anticancer Drugs
This chemical is an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been developed, showcasing its relevance in the development of novel anticancer therapeutics (Zhang et al., 2018).
Asymmetric Synthesis for Azasugars
In asymmetric synthesis, this compound is used to create key intermediates for azasugars. These intermediates are crucial for synthesizing polyhydroxylated compounds, which have significant applications in medicinal chemistry (Huang Pei-qiang, 2011).
Nitrile Anion Cyclization
The compound plays a role in the synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method has been effectively used to create chiral pyrrolidine carboxylic acids, highlighting its importance in the synthesis of complex organic molecules (Chung et al., 2005).
properties
IUPAC Name |
tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-11(10-18)9-12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKUPXCLAHBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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